2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide
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Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is a compound that features a 1,2,4-triazole ring substituted with an amino group and an N-tert-butylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can lead to the formation of reduced amine derivatives.
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules, leading to the inhibition of enzyme activity or interference with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar biological activities, used as a herbicide and in scientific research.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole are studied for their antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is unique due to the presence of the N-tert-butylacetamide moiety, which can enhance its stability and solubility compared to other triazole derivatives
Properties
Molecular Formula |
C8H15N5O |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-tert-butylacetamide |
InChI |
InChI=1S/C8H15N5O/c1-8(2,3)11-6(14)4-13-5-10-7(9)12-13/h5H,4H2,1-3H3,(H2,9,12)(H,11,14) |
InChI Key |
PNWMCFWFECOASW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
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